Cas no 5175-83-7 (Tris(2,4,6-Tribromophenoxy)-bismuthine)
Tris(2,4,6-Tribromophenoxy)-bismuthine is an organobismuth compound featuring a central bismuth atom coordinated to three 2,4,6-tribromophenoxy ligands. This compound is notable for its high bromine content, which contributes to its potential utility as a flame retardant additive in polymer systems. The presence of bismuth imparts thermal stability, while the tribromophenoxy groups enhance compatibility with organic matrices. Its well-defined molecular structure allows for precise formulation control in specialized applications. The compound may also serve as an intermediate in the synthesis of other bismuth-containing materials. Careful handling is advised due to its halogenated nature and potential reactivity under certain conditions.
5175-83-7 structure
Product Name:Tris(2,4,6-Tribromophenoxy)-bismuthine
CAS No:5175-83-7
MF:C18H6BiBr9O3
MW:1198.35481595993
CID:45587
PubChem ID:78852
Update Time:2025-06-08
Tris(2,4,6-Tribromophenoxy)-bismuthine Chemical and Physical Properties
Names and Identifiers
-
- Bismuth tribromophenate
- Bismuth tribromophenoxide
- BISMUTHTRIBROMOPHENATE,POWDER
- XEROFORM
- BISMUTH TRIBROMOPHENATE [WHO-DD]
- BISMUTH TRIBROMOPHENATE [VANDF]
- UNII-5K96Y7WG8T
- Phenol, 2,4,6-tribromo-, bismuth(3+) salt (3:1)
- bismuth(3+) ion tris(2,4,6-tribromobenzen-1-olate)
- bismuth;2,4,6-tribromophenolate
- 2,4,6-TRIBROMOPHENOL BISMUTH(3+) SALT (3:1)
- 5175-83-7
- Phenol, 2,4,6-tribromo-, bismuth(3+) salt
- TRIS(2,4,6-TRIBROMOPHENOXY)BISMUTHINE
- DRESSING,XEROFORM [VANDF]
- BISMUTH TRIBROMOPHENATE [MI]
- DTXSID6063729
- EN300-323314
- Bismuth tris(2,4,6-tribromophenoxide)
- 5K96Y7WG8T
- EINECS 225-958-9
- sigmaform
- Dressing,xeroform
- DTXCID0041064
- Tris(2,4,6-Tribromophenoxy)-bismuthine
-
- Inchi: 1S/3C6H3Br3O.Bi/c3*7-3-1-4(8)6(10)5(9)2-3;/h3*1-2,10H;/q;;;+3/p-3
- InChI Key: SAOHCOFTVLEOCB-UHFFFAOYSA-K
- SMILES: [Bi+3].BrC1C=C(C=C(C=1[O-])Br)Br.BrC1C=C(C=C(C=1[O-])Br)Br.BrC1C=C(C=C(C=1[O-])Br)Br
Computed Properties
- Exact Mass: 1189.28000
- Monoisotopic Mass: 1189.27713g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 31
- Rotatable Bond Count: 0
- Complexity: 108
- Covalently-Bonded Unit Count: 4
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 69.2Ų
Experimental Properties
- PSA: 27.69000
- LogP: 11.45160
Tris(2,4,6-Tribromophenoxy)-bismuthine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B924352-1kg |
Bismuth Tribromophenate |
5175-83-7 | Bi 49% | 1kg |
¥7,497.00 | 2022-09-02 | |
| TRC | T186930-500mg |
Tris(2,4,6-Tribromophenoxy)-bismuthine |
5175-83-7 | 500mg |
$224.00 | 2023-05-17 | ||
| TRC | T186930-1g |
Tris(2,4,6-Tribromophenoxy)-bismuthine |
5175-83-7 | 1g |
$402.00 | 2023-05-17 | ||
| TRC | T186930-5g |
Tris(2,4,6-Tribromophenoxy)-bismuthine |
5175-83-7 | 5g |
$1791.00 | 2023-05-17 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B924352-1kg |
Bismuth Tribromophenate |
5175-83-7 | Bi 49% | 1kg |
¥7497.00 | 2023-02-15 | |
| Enamine | EN300-323314-0.05g |
bismuth(3+) ion tris(2,4,6-tribromobenzen-1-olate) |
5175-83-7 | 0.05g |
$19.0 | 2023-05-30 | ||
| Enamine | EN300-323314-0.1g |
bismuth(3+) ion tris(2,4,6-tribromobenzen-1-olate) |
5175-83-7 | 0.1g |
$19.0 | 2023-05-30 | ||
| Enamine | EN300-323314-0.25g |
bismuth(3+) ion tris(2,4,6-tribromobenzen-1-olate) |
5175-83-7 | 0.25g |
$21.0 | 2023-05-30 | ||
| Enamine | EN300-323314-0.5g |
bismuth(3+) ion tris(2,4,6-tribromobenzen-1-olate) |
5175-83-7 | 0.5g |
$34.0 | 2023-05-30 | ||
| Enamine | EN300-323314-1.0g |
bismuth(3+) ion tris(2,4,6-tribromobenzen-1-olate) |
5175-83-7 | 1g |
$43.0 | 2023-05-30 |
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